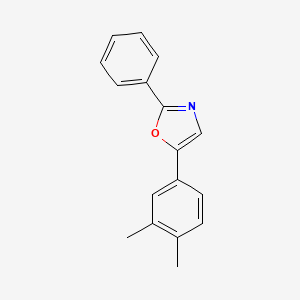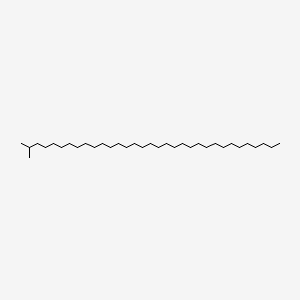
3,9-Dimethylheptacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Dimethylheptacosane is a hydrocarbon with the molecular formula C29H60 It is a branched alkane, specifically a dimethyl-branched heptacosane
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-dimethylheptacosane can be achieved using 3-methyl thiophene as the building block. The process involves acylation with heptadecanoyl chloride and 4-methylhexanoyl chloride, followed by reduction steps. The final product is obtained through hydrogenation in the presence of a Raney Nickel catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar chemical reactions and catalysts as in laboratory synthesis. The process would likely be optimized for yield and purity.
化学反応の分析
Types of Reactions
3,9-Dimethylheptacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
3,9-Dimethylheptacosane has several applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of branched alkanes.
Biology: Investigated for its role in insect communication, particularly in pheromone signaling.
Industry: Utilized in the synthesis of specialized lubricants and coatings
作用機序
The mechanism of action of 3,9-dimethylheptacosane in biological systems involves its role as a cuticular hydrocarbon. It interacts with the sensory receptors of insects, influencing behaviors such as mating and aggregation. The molecular targets include olfactory receptors and other sensory pathways involved in pheromone detection .
類似化合物との比較
Similar Compounds
- 9,13-Dimethylheptacosane
- 3,12-Dimethylheptacosane
- 5,17-Dimethylheptacosane
Uniqueness
3,9-Dimethylheptacosane is unique due to its specific branching pattern, which influences its physical properties and biological activity. Compared to other dimethylheptacosanes, it has distinct interactions with biological receptors and different chemical reactivity .
特性
CAS番号 |
73189-56-7 |
|---|---|
分子式 |
C29H60 |
分子量 |
408.8 g/mol |
IUPAC名 |
3,9-dimethylheptacosane |
InChI |
InChI=1S/C29H60/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-26-29(4)27-24-21-23-25-28(3)6-2/h28-29H,5-27H2,1-4H3 |
InChIキー |
PKXCPNFABDDIQV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCCCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)




